molecular formula C18H16N4O2 B2791569 3-cyano-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034388-36-6

3-cyano-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2791569
CAS No.: 2034388-36-6
M. Wt: 320.352
InChI Key: FJMRBNNGRQFWNO-UHFFFAOYSA-N
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Description

3-cyano-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide ( 2034388-36-6) is a synthetic small molecule with a molecular formula of C18H16N4O2 and a molecular weight of 320.35 g/mol . This benzamide derivative is supplied for research purposes and is not intended for diagnostic or therapeutic applications. Compounds featuring the benzamide scaffold and the 2-oxopyrrolidine (lactam) moiety are of significant interest in medicinal chemistry and drug discovery . Benzamide-based structures are frequently investigated as potential inhibitors for various enzymatic targets . Specifically, structural data from the Protein Data Bank (PDB) indicates that benzamide compounds containing the 2-oxopyrrolidin-1-yl group have been studied in complex with BACE1 (Beta-secretase 1), a key therapeutic target in Alzheimer's disease research . Furthermore, related 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been identified as potent inhibitors of the c-Abl kinase, demonstrating neuroprotective effects in preclinical models, which highlights the potential of this chemical class in neuroscience research . The presence of both pyridine and pyrrolidinone rings in its structure suggests this compound may be explored for its binding affinity and inhibitory activity against specific protein kinases or other hydrolytic enzymes . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis or as a pharmacologically active probe in biochemical and cellular assays to investigate novel signaling pathways. This product is strictly for Research Use Only.

Properties

IUPAC Name

3-cyano-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c19-11-13-3-1-4-15(9-13)18(24)21-12-14-6-7-20-16(10-14)22-8-2-5-17(22)23/h1,3-4,6-7,9-10H,2,5,8,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMRBNNGRQFWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Key NMR Shifts for Structural Analogues

Compound δ (1H NMR, DMSO-d6) Reference
TD-1m 9.79 (s, NH), 7.61–7.60 (m, aromatic), 4.57 (br, CH)
Compound 1 11.01 (s, NH), 8.34 (br, NH₂), 2.13 (s, CH₃)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-cyano-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction parameters. For example:

  • Coupling Reactions : Use anhydrous solvents (e.g., DMF or THF) and coupling agents like HATU or EDCI to link the benzamide and pyridine moieties.
  • Temperature Control : Maintain reactions at 0–5°C during cyano-group incorporation to prevent side reactions .
  • Catalysts : Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Purification : Use column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks. For example, the 2-oxopyrrolidin-1-yl group shows distinct δ 2.0–2.5 ppm (CH2) and δ 3.4–3.7 ppm (N-CH2) in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C21H19N4O2: 367.1508) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. What are the recommended protocols for determining the solubility profile of this compound in various solvents?

  • Methodological Answer :

  • Shake-Flask Method : Dissolve 1 mg of compound in 1 mL of solvent (e.g., DMSO, ethanol, PBS) at 25°C. Vortex for 24 h, centrifuge, and analyze supernatant via UV-Vis spectroscopy .
  • Critical Solvents : Prioritize DMSO for stock solutions (50 mM) and PBS for in vitro assays. Note solubility limitations in aqueous buffers (<10 µM) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the coupling of the pyrrolidinone moiety?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use a factorial design to test variables: temperature (25°C vs. 40°C), solvent (DMF vs. THF), and molar ratios (1:1 vs. 1:1.2). Monitor reaction progress via TLC or LC-MS .
  • Quenching Competing Pathways : Add molecular sieves to absorb water in amidation reactions, reducing hydrolysis .
  • Kinetic Analysis : Use pseudo-first-order kinetics to identify rate-limiting steps. For example, slower pyridine-methylamine coupling may require longer reaction times (48 h) .

Q. How should researchers approach structural elucidation when NMR data exhibits unexpected splitting patterns?

  • Methodological Answer :

  • Advanced NMR Techniques : Perform 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the pyridine and benzamide groups .
  • Computational Modeling : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., methylene protons near the pyrrolidinone ring) .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental binding affinities in biological assays?

  • Methodological Answer :

  • Docking Validation : Use multiple software (AutoDock, Schrödinger) with crystal structures (e.g., PDB 3HKC) to cross-validate binding poses. Adjust force fields for solvation effects .
  • Bioassay Replicates : Perform dose-response curves (n ≥ 3) with controls (e.g., ATP for kinase assays). Apply ANOVA and post-hoc tests (Fisher’s PLSD) to assess significance (p < 0.05) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) and analyze via LC-MS/MS to compare in silico ADMET predictions .

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